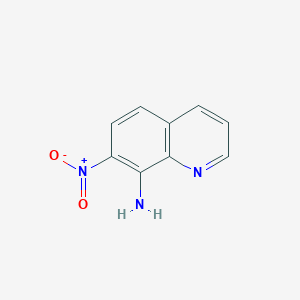

7-Nitroquinolin-8-amine

説明

7-Nitroquinolin-8-amine is a chemical compound that is related to quinolin-8-amines . Quinolin-8-amines are valuable scaffolds in organic synthesis .

Synthesis Analysis

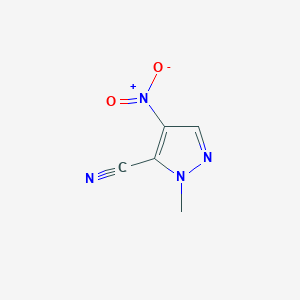

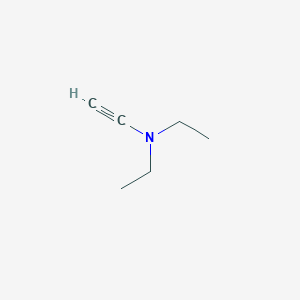

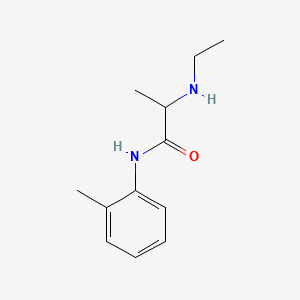

The synthesis of 7-Nitroquinolin-8-amine involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Molecular Structure Analysis

The molecular structure of 7-Nitroquinolin-8-amine is related to quinolin-8-amines . Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis .Chemical Reactions Analysis

The chemical reactions involving 7-Nitroquinolin-8-amine include intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .科学的研究の応用

C–H Functionalization of 8-Aminoquinoline Ring

8-Aminoquinoline, a common nitrogen-containing heterocyclic framework, has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The synthesis of substituted 8-aminoquinoline involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This process forms C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Selective Functionalization of Carboxamide Scaffolds

8-Aminoquinolines have been used as auxiliary chelating directing groups to assist C–H functionalization/activation . This provides a powerful tool for the synthesis of a variety of molecules . Many research groups have reported the application of 8-aminoquinolines in this field, especially for the selective functionalization of carboxamide scaffolds .

Synthesis of Biologically and Pharmaceutically Active Quinoline

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Construction of Quinoline Scaffold

A wide range of synthesis protocols have been reported for the construction of the quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

Transition Metal-Catalyzed Direct C–H Activation/Functionalization

In recent years, much progress has been made in transition metal-catalyzed direct C–H activation/functionalization . This method has been used for the construction and functionalization of quinoline .

Intramolecular Main Group Metal Lewis Acid Catalyzed Formal Hydroamination

Quinolin-8-amines are valuable scaffolds in organic synthesis . Intramolecular main group metal Lewis acid catalyzed formal hydroamination has been presented as a methodology using mono-propargylated aromatic ortho-diamines .

作用機序

Target of Action

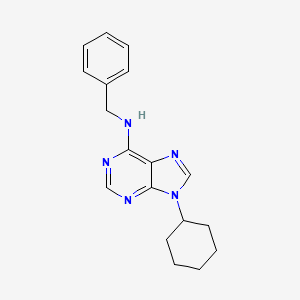

It’s structurally related compound, nitroxoline, is known to inhibit the type 2 methionine aminopeptidase (metap2) protein . MetAP2 is involved in angiogenesis, the formation of new blood vessels .

Mode of Action

Nitroxoline, a related compound, is known to inhibit metap2, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .

Biochemical Pathways

The inhibition of metap2 by nitroxoline suggests that angiogenesis, a critical process in the growth and spread of cancer cells, could be affected .

Result of Action

The inhibition of metap2 by nitroxoline suggests potential antitumor activity .

将来の方向性

The future directions for the study of 7-Nitroquinolin-8-amine could involve further exploration of its synthesis and potential applications . The condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline . Using the same reaction procedure the Conrad–Limpach scheme can be used to prepare various quinoline derivatives using b-ketoester in place of b-diketone .

特性

IUPAC Name |

7-nitroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-7(12(13)14)4-3-6-2-1-5-11-9(6)8/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHJLSFVXBUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitroquinolin-8-amine | |

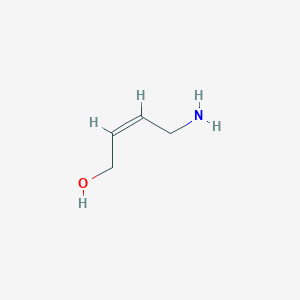

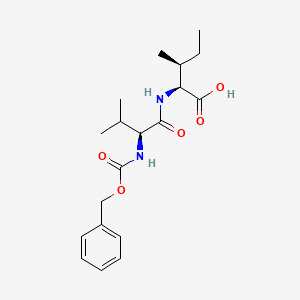

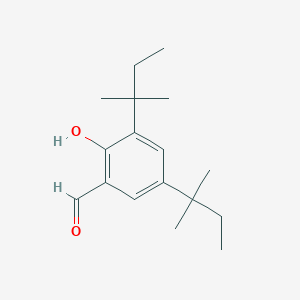

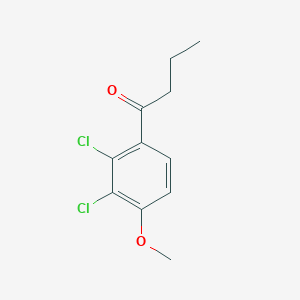

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

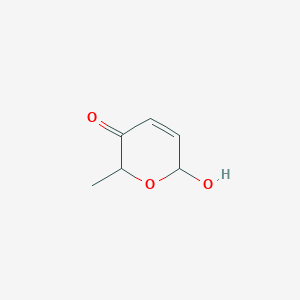

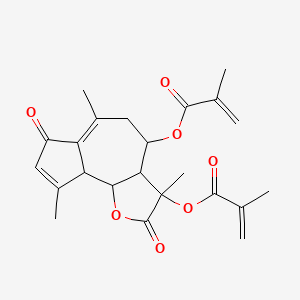

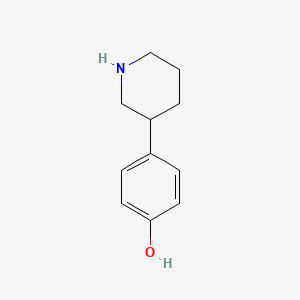

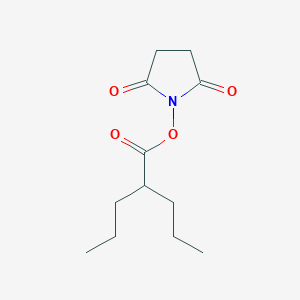

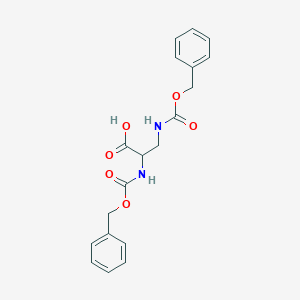

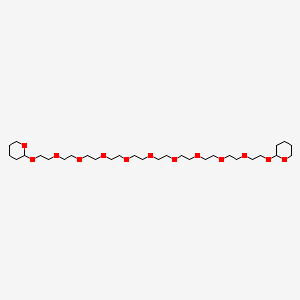

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。